Fmoc-Cpg-OH

Übersicht

Beschreibung

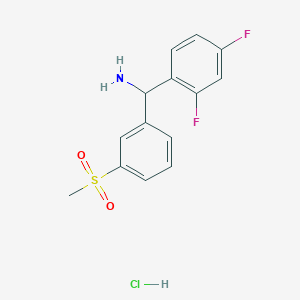

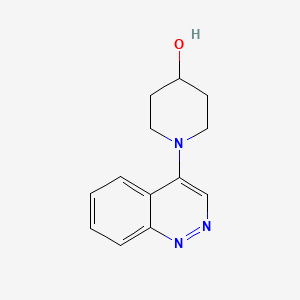

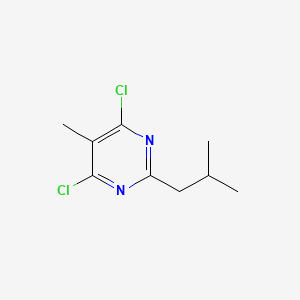

Fmoc-Cpg-OH is a compound with the molecular weight of 365.43 and the molecular formula of C22H23NO4 . It is also known as (2S)-cyclopentyl {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethanoic acid . The Fmoc group is a base-labile protecting group used in organic synthesis . Fmoc-Cpg-OH has been commercially used as ergogenic supplements, influencing the secretion of anabolic, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of Fmoc-Cpg-OH is complex, with the Fmoc group contributing to its aromaticity and hydrophobicity . This structure promotes the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-Cpg-OH is a solid substance . It has a molecular weight of 365.43 and a molecular formula of C22H23NO4 .Wissenschaftliche Forschungsanwendungen

Antibacterial and Anti-Inflammatory Applications

Fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks like Fmoc-Cpg-OH are extensively utilized in developing biomedical materials. Notably, nanoassemblies formed by Fmoc-decorated amino acids, such as Fmoc-pentafluoro-l-phenylalanine-OH, exhibit significant antibacterial capabilities. These nanoassemblies impact bacterial morphology and are effectively incorporated within resin-based composites to inhibit bacterial growth and viability without being cytotoxic to mammalian cell lines. Their low dosage requirement ensures that their antibacterial activity doesn't compromise the mechanical and optical properties of the composite materials, making them promising in medical applications (Schnaider et al., 2019).

Biomedical Applications

Fmoc-Cpg-OH, through its fluorenylmethoxycarbonyl (FMOC) functionalization, forms supramolecular hydrogels with inherent biocompatible and biodegradable properties, crucial for biomedical uses. An example is FMOC-Lys(FMOC)-OH, recognized as a weak antimicrobial agent. These hydrogels' antimicrobial activity, especially when integrated with a colloidal and ionic silver mixture, is significant, making them suitable for biomedical applications. The interaction of Fmoc-Cpg-OH-based structures with silver ions and their subsequent antimicrobial properties are well-documented, marking their importance in the medical field (Croitoriu et al., 2021).

Biocompatible Materials for Tissue Engineering

Fmoc-Cpg-OH-based materials have been pivotal in the development of novel materials with enhanced mechanical properties, stability, and biocompatibility. These materials are ideal for a variety of applications including tissue engineering, drug delivery, and catalysis. The ability of Fmoc-Cpg-OH to self-assemble in self-supporting hydrogels under physiological conditions presents a broad spectrum of applications in biomedical and industrial fields. The development of Fmoc-Cpg-OH-based hybrid systems, which combine the ultra-short hydrogelator with entities like polysaccharides, polymers, peptides, or organic molecules, has led to the creation of innovative hybrid materials with potential for specific applications (Diaferia et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWHUIQSEKGLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)

![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)

![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)